molecular formula C13H18FNO B12607250 N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide CAS No. 648942-44-3

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide

Katalognummer: B12607250
CAS-Nummer: 648942-44-3
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: VRVHPNFBNOWTHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide typically involves a two-step substitution reaction. . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluoro-substituted phenylacetamides, while reduction reactions may yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s affinity for certain receptors, while the acetamide group contributes to its stability and bioavailability. These interactions result in the modulation of biological processes, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various fields, including medicinal chemistry and organic synthesis .

Eigenschaften

CAS-Nummer

648942-44-3

Molekularformel

C13H18FNO

Molekulargewicht

223.29 g/mol

IUPAC-Name

N-[2-fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H18FNO/c1-5-13(3,4)10-6-7-12(11(14)8-10)15-9(2)16/h6-8H,5H2,1-4H3,(H,15,16)

InChI-Schlüssel

VRVHPNFBNOWTHS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC(=C(C=C1)NC(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.